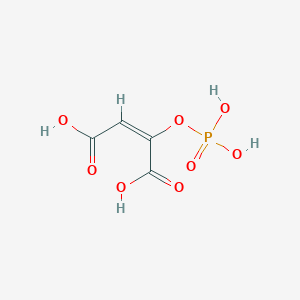

(E)-2-phosphonooxybut-2-enedioic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(E)-2-Phosphonooxybut-2-enedioic acid is an organophosphorus compound characterized by a conjugated dienoic acid backbone substituted with a phosphonooxy group at the C2 position. The (E)-stereochemistry indicates a trans-configuration across the double bond, which may influence its reactivity and intermolecular interactions.

相似化合物的比较

Comparison with Structurally Similar Compounds

To contextualize the properties of (E)-2-phosphonooxybut-2-enedioic acid, comparisons are drawn from analogous phosphonates and unsaturated acids in the provided evidence. Key structural and functional differences are summarized below:

Comparison with Alkyl Phosphonates

Example: 1-Ethylhexyl Diisopropylphosphoramidocyanidoate ()

- Molecular Formula : C₁₅H₃₁N₂O₂P vs. C₄H₅O₇P (estimated for the target compound).

- Functional Groups: The reference compound features a phosphoramidocyanidic acid core with bulky diisopropyl and 1-ethylhexyl ester groups, contrasting with the phosphonooxy and dual carboxylic acid groups in this compound.

- Reactivity: The absence of unsaturated bonds in the reference compound limits conjugation effects, whereas the dienoic acid backbone in the target compound may enhance acidity and participation in cycloaddition reactions.

Example: 2-Ethylbutyl Ethylphosphonofluoridoate ()

- Molecular Formula : C₈H₁₈FO₂P vs. C₄H₅O₇P.

- Applications : Fluorinated phosphonates are often used as enzyme inhibitors or agrochemicals, whereas the target compound’s carboxylic acid groups may favor coordination chemistry or buffer applications.

Comparison with Unsaturated Carboxylic Acids

Example: (E)-2-Phenylbut-2-enoic Acid ()

- Molecular Formula : C₁₀H₁₀O₂ vs. C₄H₅O₇P.

- Structural Differences: Replacement of the phosphonooxy group with a phenyl ring eliminates phosphorus-related reactivity but introduces aromatic π-π interactions.

- Acidity: The phosphonooxy group in the target compound likely increases acidity (pKa ~1–2 for phosphonic acids) compared to the phenyl-substituted carboxylic acid (pKa ~4–5).

Data Table: Structural and Functional Comparisons

Research Findings and Implications

- Acidity and Solubility: The dual acidic groups (phosphonooxy and carboxylic acids) in the target compound suggest superior water solubility compared to alkyl phosphonates (e.g., –3), which are often lipophilic due to ester groups .

- Synthetic Challenges: Unlike the phenyl-substituted analog (), the phosphonooxy group may complicate synthesis due to phosphorylation steps and sensitivity to hydrolysis.

属性

CAS 编号 |

138668-74-3 |

|---|---|

分子式 |

C4H5O8P |

分子量 |

212.05 g/mol |

IUPAC 名称 |

(E)-2-phosphonooxybut-2-enedioic acid |

InChI |

InChI=1S/C4H5O8P/c5-3(6)1-2(4(7)8)12-13(9,10)11/h1H,(H,5,6)(H,7,8)(H2,9,10,11)/b2-1+ |

InChI 键 |

KMNAUSZAPXSXLU-OWOJBTEDSA-N |

SMILES |

C(=C(C(=O)O)OP(=O)(O)O)C(=O)O |

手性 SMILES |

C(=C(\C(=O)O)/OP(=O)(O)O)\C(=O)O |

规范 SMILES |

C(=C(C(=O)O)OP(=O)(O)O)C(=O)O |

同义词 |

((1-carboxyethenyl)oxy)hydroxyphosphinecarboxylic acid oxide carboxyphosphoenolpyruvic acid CPEPA trisodium carboxyphosphoenolpyruvate |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。